molecular formula C17H18IN3O B12616399 N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide CAS No. 914397-33-4

N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide

Cat. No.: B12616399
CAS No.: 914397-33-4
M. Wt: 407.25 g/mol
InChI Key: XZANQYOTMCAWLF-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of an iodophenyl group, a piperidinyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide typically involves the following steps:

    Formation of the iodophenyl intermediate: This can be achieved through iodination of a suitable phenyl precursor.

    Coupling with piperidine: The iodophenyl intermediate is then reacted with piperidine under suitable conditions to form the piperidinyl derivative.

    Formation of the pyridine carboxamide: The final step involves coupling the piperidinyl derivative with a pyridine carboxylic acid or its derivative under amide-forming conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide
  • N-(3-Chlorophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide
  • N-(3-Fluorophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide

Uniqueness

N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. The iodine atom can also serve as a useful handle for further chemical modifications.

Properties

CAS No.

914397-33-4

Molecular Formula

C17H18IN3O

Molecular Weight

407.25 g/mol

IUPAC Name

N-(3-iodophenyl)-2-piperidin-1-ylpyridine-4-carboxamide

InChI

InChI=1S/C17H18IN3O/c18-14-5-4-6-15(12-14)20-17(22)13-7-8-19-16(11-13)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,20,22)

InChI Key

XZANQYOTMCAWLF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)I

Origin of Product

United States

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